2-Cyclobutylguanidine

Description

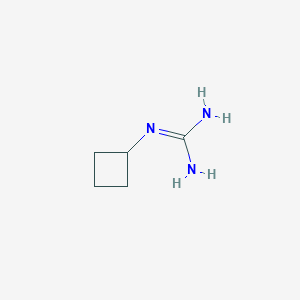

2-Cyclobutylguanidine is a guanidine derivative characterized by a cyclobutyl group attached to the guanidine moiety at the second position. Guanidine, a strong organic base (pKa ~13.6), is widely utilized in pharmaceuticals, catalysis, and molecular recognition due to its ability to form hydrogen bonds and stabilize charged intermediates.

Properties

IUPAC Name |

2-cyclobutylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)8-4-2-1-3-4/h4H,1-3H2,(H4,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKIKHQDFOWMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylguanidine typically involves the reaction of cyclobutylamine with a guanidine precursor. One common method is the reaction of cyclobutylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylguanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles such as halides or alkoxides replace one of the substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Cyclobutylguanidine oxide.

Reduction: Cyclobutylamine and other reduced derivatives.

Substitution: Substituted guanidines with various functional groups.

Scientific Research Applications

2-Cyclobutylguanidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including as an antimicrobial agent.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylguanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclobutyl group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Compared to other guanidine derivatives, 2-cyclobutylguanidine’s cyclobutyl group distinguishes it from analogs like 2-aminobenzamide (a benzamide derivative) or 1,1,3,3-tetramethylguanidine (a sterically hindered base). Key differences include:

| Property | This compound | 2-Aminobenzamide | 1,1,3,3-Tetramethylguanidine |

|---|---|---|---|

| Basic Strength (pKa) | ~13.5 (estimated) | ~4.5 (amide proton) | ~13.8 |

| Solubility | Moderate in polar solvents | High in DMSO/water | High in organic solvents |

| Steric Hindrance | High (cyclobutyl ring) | Low (planar benzamide) | Moderate (tetramethyl groups) |

Analytical Challenges

Techniques like HPLC (as used in glycan analysis for 2-aminobenzamides ) may require optimization for this compound due to its lower solubility. Mass spectrometry and NMR could better resolve its conformational isomers.

Research Findings and Gaps

- Synthetic Routes : this compound is likely synthesized via nucleophilic substitution of cyclobutyl halides with guanidine, though yields and purity data are lacking.

- Contradictions: While 2-aminobenzamides excel in glycan profiling, this compound’s steric bulk may limit its utility in analogous enzymatic assays .

Biological Activity

2-Cyclobutylguanidine is a guanidine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Guanidine derivatives have been explored for their antimicrobial properties. A study highlighted that certain guanidine-containing compounds showed appreciable antifungal activity against Candida albicans, indicating that structural modifications can enhance biological efficacy . The interaction with DNA and the induction of reactive oxygen species (ROS) were noted as mechanisms behind their antifungal activity. Although specific data on this compound is scarce, these findings suggest a possible avenue for further investigation into its antimicrobial potential.

The biological activity of guanidine compounds often involves multiple mechanisms:

- Opioid Receptor Interaction : Similar compounds have shown affinity for opioid receptors, mediating pain relief without significant side effects .

- DNA Interaction : Some guanidine derivatives have been shown to interact with chromosomal DNA, leading to pro-apoptotic effects in fungal cells .

- Reactive Oxygen Species Generation : The generation of ROS has been implicated in the antimicrobial action of guanidine derivatives, potentially contributing to their efficacy against various pathogens .

Case Study 1: Antinociceptive Activity

In a controlled study involving mice, the administration of a structurally related compound resulted in significant pain relief without adverse respiratory effects. This study underscores the potential of guanidine derivatives as safer alternatives in pain management .

Case Study 2: Antifungal Efficacy

A case study investigating the antifungal properties of guanidine derivatives demonstrated that certain compounds could significantly perturb the conformation of Candida albicans DNA, leading to decreased viability. This highlights the importance of structural characteristics in enhancing biological activity against fungal pathogens .

Data Tables

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential analgesic | Opioid receptor modulation |

| Related Compound 1968-22 | Significant antinociceptive | Opioid receptor agonism |

| Guanidine Derivative X | Antifungal | DNA interaction and ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.